molecular formula C11H19BrO B13636092 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane

Cat. No.: B13636092
M. Wt: 247.17 g/mol
InChI Key: GLSPKSMAHKVYPC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane is an organic compound that features a bromomethyl group and a cyclopropylmethoxy group attached to a cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can be achieved through several methods:

    Bromination of 1-(Cyclopropylmethoxy)cyclohexane: This involves the bromination of 1-(cyclopropylmethoxy)cyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(Cyclopropylmethoxy)cyclohexane with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination or substitution reactions, optimized for yield and purity. The choice of method would depend on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can undergo several types of chemical reactions:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amines) to form different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.

    Elimination Products: Alkenes with varying degrees of substitution.

    Oxidation and Reduction Products: Alcohols, ketones, or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to various chemical transformations. The cyclopropylmethoxy group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclohexane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    1-(Cyclopropylmethoxy)cyclohexane: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    1-(Chloromethyl)-1-(cyclopropylmethoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

Properties

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

1-(bromomethyl)-1-(cyclopropylmethoxy)cyclohexane

InChI

InChI=1S/C11H19BrO/c12-9-11(6-2-1-3-7-11)13-8-10-4-5-10/h10H,1-9H2

InChI Key

GLSPKSMAHKVYPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)OCC2CC2

Origin of Product

United States

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